(3-Methoxyquinolin-4-yl)methanamine
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Overview
Description
(3-Methoxyquinolin-4-yl)methanamine is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a methoxy group at the 3-position and a methanamine group at the 4-position of the quinoline ring, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxyquinolin-4-yl)methanamine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-methoxyquinoline.
Nitration: The 3-methoxyquinoline undergoes nitration to introduce a nitro group at the 4-position.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration: Large-scale nitration of 3-methoxyquinoline using concentrated nitric acid.
Catalytic Reduction: Reduction of the nitro group using industrial hydrogenation reactors with Pd/C as the catalyst.
Automated Methanation:
Chemical Reactions Analysis
Types of Reactions
(3-Methoxyquinolin-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can further modify the amine group to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
(3-Methoxyquinolin-4-yl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in the development of new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of (3-Methoxyquinolin-4-yl)methanamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways: It may interfere with cellular pathways such as DNA replication, protein synthesis, and signal transduction, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of (3-Methoxyquinolin-4-yl)methanamine, known for its antimalarial properties.
6-Methoxyquinoline: Another methoxy-substituted quinoline with different biological activities.
4-Aminoquinoline: A derivative with significant antimalarial activity.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and methanamine groups enhance its reactivity and potential for diverse applications in medicinal chemistry and industrial processes.
Properties
Molecular Formula |
C11H12N2O |
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Molecular Weight |
188.23 g/mol |
IUPAC Name |
(3-methoxyquinolin-4-yl)methanamine |
InChI |
InChI=1S/C11H12N2O/c1-14-11-7-13-10-5-3-2-4-8(10)9(11)6-12/h2-5,7H,6,12H2,1H3 |
InChI Key |
KSNFBDABFCZHQM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=CC=CC=C2N=C1)CN |
Origin of Product |
United States |
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